molecular formula C2H6O2 B086051 (1,1,2,2-2H4)Ethane-1,2-(2H2)diol CAS No. 15054-86-1

(1,1,2,2-2H4)Ethane-1,2-(2H2)diol

Cat. No. B086051
CAS RN: 15054-86-1
M. Wt: 68.1 g/mol
InChI Key: LYCAIKOWRPUZTN-UFSLNRCZSA-N
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Description

Synthesis Analysis

Ethylene glycol derivatives, such as dimaltoside derivatives, have been synthesized from ethane-1,2-diol, propane-1,3-diol, and butane-1,4-diol. These syntheses involve the condensation of protected maltosyl halides or 1-(phenylthio) derivatives with diols, followed by further condensation with maltosyl donors (Tsuzuki & Tsuchiya, 1998).

Molecular Structure Analysis

The gas-phase molecular structure of ethane-1,2-diol has been studied using electron diffraction data, rotational constants for isotopic species, and ab initio calculations. The molecule exhibits various conformers, with scaled quantum-mechanical force fields evaluated for these conformations (Kazerouni, Hedberg, & Hedberg, 1997).

Chemical Reactions and Properties

The aerial oxidation of ethane-1,2-diol in the presence of copper and pyridine produces specific compounds such as [Cu(py)2(HCO2)2]·H2O and [Cu2(py)4(OCH2CO2)2]·(CH2OH)2, indicating complex reactions and chemical properties (Lanfranchi, Prati, Rossi, & Tiripicchio, 1993).

Physical Properties Analysis

X-ray diffraction and Raman spectroscopy, complemented by molecular dynamics simulations, have revealed that in liquid ethane-1,2-diol, most molecules are found in a gauche conformation, with intramolecular hydrogen bonds between the hydroxyl groups. These studies also highlight strong intermolecular hydrogen-bond interactions (Gontrani, Tagliatesta, Agresti, Pescetelli, & Carbone, 2020).

Chemical Properties Analysis

Studies on ethane-1,2-diol and its complexes with water using ab initio calculations at the MP2 level have shown variations in its structure in different complexes, highlighting the complexity of its chemical properties (Manivet & Masella, 1998).

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Molecular Dynamics and Structure: Ethane-1,2-diol exhibits a gauche conformation with intramolecular hydrogen bonds between the hydroxyl groups. This structure is prevalent in both pure and mixed states with water or other glycols (Gontrani et al., 2020).
  • Conformational Analysis: Research using NMR spectrum analysis indicates the significant presence of a trans rotamer in ethane-1,2-diol, which contrasts with some theoretical studies (Salman et al., 1993).
  • Electron Density Studies: Investigations into ethane-1,2-diol's electron density distribution have revealed no evidence of intra-molecular hydrogen bonding, challenging the assumption that the gauche conformation is stabilized by such interactions (Chopra et al., 2010).

Chemical Reactions and Solvent Interactions

  • Oxidation Dynamics: The kinetics of ethane-1,2-diol's oxidation by acid permanganate have been thoroughly studied, revealing insights into the reaction order and absence of a primary kinetic isotope effect (Bhatia & Banerji, 1984).
  • Solvent System Studies: The density and volume properties of ethane-1,2-diol in various solvent systems, such as with 2-methoxyethanol and water, have been examined across different temperatures, providing insights into molecular association and structural effects (Cocchi et al., 2001).
  • Catalytic Reactions: Ethane-1,2-diol has been used in studies exploring gold on carbon as a catalyst for selective oxidation of diols, demonstrating high selectivity and resistance to deactivation under certain conditions (Prati & Rossi, 1998).

Additional Insights

  • Density and Dielectric Properties: Research into the dielectric properties of ethane-1,2-diol in various liquid mixtures has provided valuable information on associating behavior, relative permittivity, and solvent-cosolvent complex formation (Corradini et al., 1993).
  • Crystal Structure Analysis: The crystal structure of ethane-1,2-diol and its interactions, such as with platinum(II) complexes, have been explored, contributing to our understanding of molecular interactions and potential applications (Appelt et al., 1990).

Safety And Hazards

“(1,1,2,2-2H4)Ethane-1,2-(2H2)diol” is harmful and produces poisonous oxalic acid when ingested . It is also flammable .

properties

IUPAC Name

1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-UFSLNRCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164570
Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
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Molecular Weight

68.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1,2,2-2H4)Ethane-1,2-(2H2)diol

CAS RN

15054-86-1
Record name 1,2-Ethane-1,1,2,2-d4-diol-d2
Source CAS Common Chemistry
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Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
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Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1,2,2-2H4]ethane-1,2-[2H2]diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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